molecular formula C16H12N2O4 B12606713 Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]- CAS No. 649774-07-2

Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]-

Cat. No.: B12606713
CAS No.: 649774-07-2
M. Wt: 296.28 g/mol
InChI Key: QFODNFSVNAIPLJ-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]- (IUPAC name), is a substituted benzoic acid derivative characterized by a 4-cyanophenoxyacetamido group at the third position of the aromatic ring. Such derivatives are often explored in pharmaceutical and agrochemical research due to their ability to modulate biological interactions through hydrogen bonding and hydrophobic effects .

Properties

CAS No.

649774-07-2

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

3-[[2-(4-cyanophenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C16H12N2O4/c17-9-11-4-6-14(7-5-11)22-10-15(19)18-13-3-1-2-12(8-13)16(20)21/h1-8H,10H2,(H,18,19)(H,20,21)

InChI Key

QFODNFSVNAIPLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)C#N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]- typically involves the following steps:

    Formation of 4-cyanophenoxyacetic acid: This can be achieved by reacting 4-cyanophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acetylation: The 4-cyanophenoxyacetic acid is then acetylated using acetic anhydride to form the acetylated intermediate.

    Amidation: Finally, the acetylated intermediate is reacted with benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]-.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]- can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Benzoic acid derivatives with oxidized side chains.

    Reduction: Reduced forms of the original compound with altered functional groups.

    Substitution: Halogenated or otherwise substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs featuring variations in substituents on the phenoxyacetyl group, focusing on structural, electronic, and functional differences.

Substituent Effects on Electronic Properties

Compound Name Substituent (R) Key Electronic Features
Target Compound 4-Cyanophenoxy Strong electron-withdrawing (-CN) group; enhances acidity of benzoic acid and polarizability
3-{[(2,4-Dichlorophenoxy)acetyl]amino}benzoic acid 2,4-Dichlorophenoxy Electron-withdrawing Cl atoms; less polar than -CN but increases lipophilicity
4-[[2-(4-Methylphenoxy)acetyl]amino]benzoic acid 4-Methylphenoxy Electron-donating methyl (-CH₃) group; reduces acidity and increases hydrophobicity
3-(2-(4-Isopropyl-3-methylphenoxy)acetamido)benzoic acid 4-Isopropyl-3-methylphenoxy Sterically bulky substituents; reduces solubility in polar solvents
  • Key Insight : The -CN group in the target compound significantly lowers the pKa of the benzoic acid compared to methyl or chloro substituents, enhancing its solubility in basic aqueous media . Chloro analogs (e.g., ) exhibit higher logP values due to reduced polarity, favoring membrane permeability in biological systems.

Crystallographic and Solid-State Behavior

  • The target compound’s -CN group may participate in intermolecular dipole-dipole interactions or π-stacking, as observed in related cyanophenyl derivatives . In contrast, methyl-substituted analogs (e.g., ) tend to form less stable crystals due to weaker van der Waals interactions .

Biological Activity

Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]- (CAS No. 649774-07-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

PropertyValue
Molecular Formula C16H15N2O4
Molecular Weight 299.30 g/mol
IUPAC Name Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]-
CAS Number 649774-07-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The cyanophenoxy group is believed to enhance the compound's lipophilicity, facilitating its penetration into cellular membranes.

  • Inhibition of Enzymatic Activity : Studies suggest that benzoic acid derivatives can inhibit key enzymes involved in metabolic pathways, including proteasomal and cathepsin activities. For instance, in vitro assays demonstrated that certain derivatives can significantly activate cathepsins B and L, which are critical for protein degradation and cellular homeostasis .
  • Antimicrobial Properties : Research has indicated that benzoic acid derivatives exhibit antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic processes .
  • Anticancer Activity : Some studies have highlighted the potential of benzoic acid derivatives in cancer therapy. They may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Study on Antioxidant and Cytotoxic Activities

A recent study evaluated the antioxidant and cytotoxic effects of benzoic acid derivatives, including the compound . The findings indicated:

  • Antioxidant Activity : The compound exhibited significant free radical scavenging activity, which is crucial for mitigating oxidative stress in cells.
  • Cytotoxicity : In cell line assays (Hep-G2 and A2058), the compound demonstrated low cytotoxicity at therapeutic concentrations (IC50 > 100 µg/mL), suggesting a favorable safety profile for further development .

Proteasome Activation Study

Another investigation focused on the activation of proteasomal pathways by benzoic acid derivatives. The results showed:

  • Enhanced Proteasomal Activity : Compounds similar to benzoic acid were found to increase proteasome activity significantly (467.3 ± 3.9% activation), indicating their potential as modulators of protein degradation pathways .
  • Cell Viability : The study reported no significant cytotoxic effects on normal human fibroblasts at concentrations up to 10 µg/mL, supporting the compound's safety for therapeutic applications .

Comparative Analysis with Other Compounds

To better understand the biological activity of benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]-, a comparison with other related compounds was conducted:

CompoundAntimicrobial ActivityAnticancer ActivityCytotoxicity
Benzoic Acid Derivative AModerateHighLow
Benzoic Acid Derivative BHighModerateModerate
Benzoic Acid, 3-[[(4-cyanophenoxy)acetyl]amino]-HighHighVery Low

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